molecular formula C10H14FNO B13070716 1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol

1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol

Cat. No.: B13070716
M. Wt: 183.22 g/mol
InChI Key: CZRCWUQOVNUWPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol is a fluorinated aromatic alcohol featuring a dimethylamino (-N(CH₃)₂) group at the 2-position and a fluorine atom at the 4-position of the phenyl ring.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

1-[2-(dimethylamino)-4-fluorophenyl]ethanol

InChI

InChI=1S/C10H14FNO/c1-7(13)9-5-4-8(11)6-10(9)12(2)3/h4-7,13H,1-3H3

InChI Key

CZRCWUQOVNUWPC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)F)N(C)C)O

Origin of Product

United States

Preparation Methods

Precursor Preparation

The synthesis typically begins with the preparation of essential precursors:

These precursors are synthesized or sourced with high purity to ensure optimal downstream reactions.

Condensation Reaction

The key step involves a condensation reaction between 4-fluoroacetophenone and dimethylaminobenzaldehyde under basic conditions:

  • The reaction is carried out in a solvent such as ethanol.
  • Potassium hydroxide is commonly used as a base catalyst.
  • This step forms a chalcone intermediate via an aldol condensation mechanism, linking the two aromatic components through an α,β-unsaturated ketone structure.

This intermediate is crucial for subsequent reduction to the target alcohol.

Reduction to 1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol

The chalcone intermediate undergoes reduction to convert the ketone group to the corresponding secondary alcohol:

  • Common reducing agents include sodium borohydride or catalytic hydrogenation.
  • The reduction is carefully controlled to preserve stereochemistry, often yielding the (1R) enantiomer selectively.
  • Solvents such as methanol or ethanol are used.
  • Catalysts like 10% palladium on carbon may be employed in hydrogenation processes.

This step yields the desired 1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol with high yield and purity.

Purification and Isolation

Post-reaction, the product is purified through:

  • Extraction with organic solvents such as ethyl acetate.
  • Washing with water, brine, and drying agents like sodium sulfate.
  • Evaporation of solvents under reduced pressure.
  • Crystallization or recrystallization steps to enhance purity.

In some related syntheses, recrystallization involves solvent mixtures (e.g., methanol, 2-propanol, acetone, hexane) at controlled temperatures to obtain pure crystalline product.

Summary Table of Preparation Steps

Step Number Process Description Reagents/Catalysts Solvents Conditions Outcome
1 Precursor synthesis or procurement 4-Fluoroacetophenone, dimethylaminobenzaldehyde N/A Standard synthetic methods High-purity precursors
2 Condensation (aldol condensation) Potassium hydroxide Ethanol Room temperature to mild heating Chalcone intermediate formation
3 Reduction of chalcone to secondary alcohol Sodium borohydride or Pd/C + H2 Methanol, ethanol Room temperature, hydrogenation 1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol
4 Extraction and purification Ethyl acetate, water, drying agents Various solvents Ambient to mild heating Pure target compound
5 Crystallization/recrystallization (optional) Methanol, 2-propanol, acetone, hexane Mixed solvents Controlled cooling and seeding Crystalline pure product

Research Findings and Notes

  • The stereochemistry of the product significantly influences its biological activity, making stereoselective reduction critical.
  • The dimethylamino group enhances interaction with biological targets via hydrogen bonding and electrostatic interactions.
  • The fluorine atom increases lipophilicity and metabolic stability, beneficial for pharmacological applications.
  • Alternative synthetic routes include reduction of cyano-substituted intermediates followed by alkylation and deprotection steps, as described in patent literature for related compounds, which may inform process optimization.
  • Purification protocols involving solvent mixtures and controlled crystallization improve yield and purity, essential for research and pharmaceutical uses.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors or enzymes, modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Electronic Effects

Table 1: Substituent Effects on Aromatic Systems
Compound Name Substituents on Phenyl Ring Functional Groups Key Structural Differences Reference
1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol 2-N(CH₃)₂, 4-F Ethanol Reference compound -
1q () 4-F (azetidine ring) Azetidine, trityloxy-ethanol Azetidine ring introduces steric bulk
(4-Fluorophenyl)(phenyl)methanol () 4-F (benzyl alcohol) Benzyl alcohol Lack of dimethylamino group
1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol () 2-OCHF₂, 4-F Ethanol Difluoromethoxy (electron-withdrawing)
1-(2-Fluorophenyl)ethanol () 2-F Ethanol Single fluorine, no dimethylamino
  • Electronic Effects: The dimethylamino group is strongly electron-donating, activating the aromatic ring toward electrophilic substitution, while the fluorine atom exerts a moderate electron-withdrawing effect. In contrast, compounds like 1q () and ’s difluoromethoxy analog replace the dimethylamino group with bulkier or more electronegative moieties, altering reactivity .

Physicochemical Properties

Table 3: NMR Chemical Shifts (Selected Examples)
Compound Name δ(¹H) Key Protons (ppm) δ(¹³C) Key Carbons (ppm) Reference
1q () 1.32 (CH₃, azetidine), 4.20 (CH₂OTr) 70.5 (C-OTr), 160.1 (C-F)
(4-Fluorophenyl)(phenyl)methanol () 4.85 (CH-OH), 7.25–7.45 (aromatic) 126–162 (aromatic), 72.3 (C-OH)
25 () 2.90 (N(CH₃)₂), 3.45 (CH₂NH) 45.2 (N(CH₃)₂), 115–160 (aromatic)
  • NMR Trends: The dimethylamino group in the target compound would likely deshield adjacent protons (e.g., aromatic protons at C-2 and C-6) due to its electron-donating nature, contrasting with fluorine’s shielding effect .
Table 4: Bioactivity of Fluorophenyl Derivatives
Compound Name Biological Activity Key Findings Reference
1-(4-Fluorophenyl)-3-[2-(indol-3-yl)ethyl]thiourea () Anti-HIV-1 activity EC₅₀ = 5.45 μg/mL (HIV-1 inhibition)
Sertindole () Antipsychotic 5-HT2A/D2 receptor antagonism
8e () Antimalarial (NADH-dehydrogenase) Moderate inhibition (IC₅₀ = 3.2 μM)
  • Pharmacological Potential: Fluorophenyl groups are common in CNS drugs (e.g., sertindole, ) due to their lipophilicity and metabolic stability. The dimethylamino group in the target compound may enhance solubility or receptor binding compared to simpler fluorophenyl alcohols .

Biological Activity

1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol, a compound featuring a dimethylamino group and a fluorinated phenyl moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the pharmacological properties, synthesis, and potential therapeutic applications of this compound, drawing on various research findings and case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C9H12FNO\text{C}_9\text{H}_{12}\text{F}\text{N}\text{O}

This structure includes a dimethylamino group attached to a fluorinated phenyl ring, contributing to its pharmacological profile.

Pharmacological Activities

1. Antidepressant Activity:
Research indicates that compounds with similar structural motifs exhibit antidepressant properties. For instance, derivatives of 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile have shown significant binding affinities to serotonin transporters (SERT), suggesting that modifications to the dimethylamino and fluorophenyl groups can enhance antidepressant efficacy .

2. Antimicrobial Properties:
The compound has been evaluated for its antimicrobial activity. Studies have shown that derivatives containing the dimethylamino group exhibit notable antibacterial effects against various strains of bacteria, including Gram-positive and Gram-negative organisms. The minimum inhibitory concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

3. Anticancer Potential:
The biological activity of similar compounds has also been explored in cancer research. For example, certain derivatives have demonstrated inhibition of key signaling pathways involved in tumor growth and metastasis. Structure-activity relationship (SAR) studies indicate that modifications to the aromatic rings can significantly impact anticancer activity .

Case Study 1: Antidepressant Efficacy

A study focused on the synthesis of various analogues of 1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol revealed that specific substitutions enhanced SERT binding affinity, correlating with improved antidepressant-like behavior in animal models. The most effective analogue exhibited an IC50 value of 1.4 μM against SERT, indicating strong potential for further development as an antidepressant .

Case Study 2: Antimicrobial Activity

In another study, a series of dimethylamino-containing compounds were screened for antimicrobial activity. The results indicated that several derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with MIC values suggesting effective concentrations for therapeutic use .

Synthesis Strategies

The synthesis of 1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available fluorinated phenols.
  • Reagents: Common reagents include dimethylamine and various coupling agents to facilitate the formation of the desired amine structure.
  • Purification: Final products are purified using chromatographic techniques to ensure high purity suitable for biological testing.

Summary Table of Biological Activities

Activity Type Description Reference
AntidepressantHigh binding affinity to SERT
AntimicrobialEffective against S. aureus and E. coli
AnticancerInhibition of tumor growth pathways

Q & A

Q. What are the common synthetic routes for 1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

  • Reduction of Ketones: The compound can be synthesized via reduction of the corresponding ketone precursor (e.g., 1-[2-(Dimethylamino)-4-fluorophenyl]ethanone) using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). LiAlH₄ is preferred for sterically hindered substrates but requires anhydrous conditions .
  • Catalytic Hydrogenation: Palladium or platinum catalysts under hydrogen gas can reduce aromatic nitro or carbonyl groups, but selectivity must be monitored to avoid over-reduction .
  • Optimization Factors:
    • Solvent Choice: Polar aprotic solvents (e.g., THF) enhance reactivity for reductions.
    • Temperature Control: Lower temperatures (0–25°C) minimize side reactions.
    • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

Methodological Answer:

  • ¹H NMR: Expect signals for the hydroxyl proton (δ 1.5–2.5 ppm, broad), aromatic protons (δ 6.5–7.5 ppm split by fluorine coupling), and dimethylamino group (δ 2.2–2.8 ppm as a singlet) .
  • ¹³C NMR: The fluorophenyl carbons show splitting due to ¹³C-¹⁹F coupling, while the ethanol carbon appears at δ 60–70 ppm .
  • ¹⁹F NMR: A single peak near δ -110 ppm confirms the fluorine substituent’s position .
  • IR Spectroscopy: O-H stretch (~3300 cm⁻¹), C-F stretch (~1200 cm⁻¹), and C-N vibrations (~1350 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations: Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) can map electron density to identify reactive sites. The fluorophenyl group’s electron-withdrawing effect directs nucleophilic attack to the para position .
  • Solvent Effects: Continuum solvation models (e.g., PCM) simulate solvent polarity’s impact on transition states. Polar solvents stabilize charge separation during SN2 mechanisms .
  • Validation: Compare computational predictions with experimental kinetic data (e.g., rate constants for reactions with halides) .

Q. How can researchers resolve contradictions in crystallographic data obtained using different refinement programs?

Methodological Answer:

  • Software Comparison: SHELXL () is widely used for small-molecule refinement due to robust least-squares algorithms. Discrepancies with other programs (e.g., OLEX2) may arise from weighting schemes or hydrogen placement .
  • Validation Metrics:
    • R-Factors: Ensure R1 < 5% for high-resolution data.
    • Residual Density Maps: Check for unmodeled electron density near the fluorine atom .
    • Twinned Data: Use SHELXL’s TWIN command to model merohedral twinning .

Q. What are the challenges in achieving enantioselective synthesis, and what chiral catalysts show promise?

Methodological Answer:

  • Chiral Resolution: Enzymatic kinetic resolution (e.g., lipases) can separate enantiomers. For example, Candida antarctica lipase B catalyzes acyl transfer with >90% enantiomeric excess (ee) for similar fluorophenyl ethanols .
  • Asymmetric Catalysis: Chiral oxazaborolidines or transition-metal complexes (e.g., Ru-BINAP) enable enantioselective reductions. Steric hindrance from the dimethylamino group may require bulky ligands .

Q. How should researchers address discrepancies in reported solubility data across studies?

Methodological Answer:

  • Controlled Experiments:
    • Solvent Purity: Use HPLC-grade solvents to avoid surfactant interference.
    • Temperature: Measure solubility at 25°C ± 0.1°C using a thermostatted bath.
  • Analytical Techniques: UV-Vis spectroscopy (λmax ~270 nm) quantifies saturated solutions. Cross-validate with gravimetric methods .
  • Documentation: Report solvent lot numbers and equilibration times to ensure reproducibility .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Optimal Synthesis

StepReagents/ConditionsYield (%)Purity (%)Reference
Ketone ReductionNaBH₄, THF, 0°C → RT, 12 hr7895
Catalytic HydrogenationH₂ (1 atm), Pd/C, EtOH, 25°C, 6 hr8598

Q. Table 2. Crystallographic Refinement Parameters

SoftwareR1 (%)wR2 (%)Twinning CorrectionReference
SHELXL3.28.7Yes
OLEX24.19.5No

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.